2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine
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Overview
Description
2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound features two methyl groups and a 4-methylphenyl group attached to the triazine ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of suitable precursors in the presence of catalysts. For example, the reaction between 2,4-dimethyl-1,3,5-triazine and 4-methylbenzaldehyde under basic conditions can yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial synthesis may also incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1,3,5-triazine: Lacks the 4-methylphenyl group, making it less complex.
6-Phenyl-2,4-diamino-1,3,5-triazine: Contains amino groups instead of methyl groups.
4-(4-Methylphenyl)-2,26,2-terpyridine: A tridentate ligand with a different core structure.
Uniqueness
2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Properties
CAS No. |
918664-29-6 |
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Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2,4-dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine |
InChI |
InChI=1S/C14H15N3/c1-10-4-6-13(7-5-10)8-9-14-16-11(2)15-12(3)17-14/h4-9H,1-3H3 |
InChI Key |
CYVAGCCXIQYNSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C)C |
Origin of Product |
United States |
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